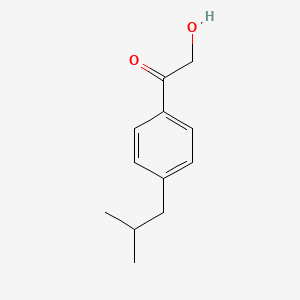
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol is a chemical compound belonging to the class of tetrahydroisoquinolines.
准备方法
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of 7-formyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride (NaBH4) in methanol. This reaction proceeds under mild conditions and yields the desired alcohol .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, which can be optimized for higher yields and purity .
化学反应分析
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
科学研究应用
(1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .
相似化合物的比较
Similar compounds to (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol include:
(3-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanol: This compound has similar structural features but with a methyl group at the 3-position.
(3R)-7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: This compound contains a nitro group, which can significantly alter its chemical and biological properties.
属性
CAS 编号 |
220247-51-8 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydroisoquinolin-7-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-2,5,11-12H,3-4,6-7H2 |
InChI 键 |
RAUHFTOXJZRVIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)








![1-Fluoro-2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethane](/img/structure/B11721655.png)



